molecular formula C9H9NO2S B13728762 Thietan-3-yl pyridine-4-carboxylate CAS No. 321724-35-0

Thietan-3-yl pyridine-4-carboxylate

Katalognummer: B13728762
CAS-Nummer: 321724-35-0
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: VXFUOZDROPPEIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thietan-3-yl pyridine-4-carboxylate is a compound that belongs to the class of heterocyclic compounds. It features a thietane ring, which is a four-membered ring containing sulfur, attached to a pyridine ring, a six-membered ring containing nitrogen. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thietan-3-yl pyridine-4-carboxylate typically involves the formation of the thietane ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition of thioketones with alkenes to form the thietane ring . Another approach is the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Thietan-3-yl pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of thietan-3-yl pyridine-4-carboxylate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins.

Vergleich Mit ähnlichen Verbindungen

    Thiiranes: Three-membered sulfur-containing rings.

    Oxiranes: Three-membered oxygen-containing rings.

    Aziridines: Three-membered nitrogen-containing rings.

    Oxetanes: Four-membered oxygen-containing rings.

    Azetidines: Four-membered nitrogen-containing rings.

Uniqueness: Thietan-3-yl pyridine-4-carboxylate is unique due to its combination of a thietane ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Eigenschaften

CAS-Nummer

321724-35-0

Molekularformel

C9H9NO2S

Molekulargewicht

195.24 g/mol

IUPAC-Name

thietan-3-yl pyridine-4-carboxylate

InChI

InChI=1S/C9H9NO2S/c11-9(12-8-5-13-6-8)7-1-3-10-4-2-7/h1-4,8H,5-6H2

InChI-Schlüssel

VXFUOZDROPPEIO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1)OC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.